molecular formula C12H14N2O2 B496742 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione CAS No. 126473-65-2

1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B496742
CAS No.: 126473-65-2
M. Wt: 218.25g/mol
InChI Key: RCAJQQBHCHKXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione is a heterocyclic compound with the molecular formula C12H14N2O2. It belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms in the quinoxaline ring, making it a unique derivative of quinoxalinedione.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione typically involves the condensation of o-phenylenediamine with diethyl oxalate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other quinoxaline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

126473-65-2

Molecular Formula

C12H14N2O2

Molecular Weight

218.25g/mol

IUPAC Name

1,4-diethylquinoxaline-2,3-dione

InChI

InChI=1S/C12H14N2O2/c1-3-13-9-7-5-6-8-10(9)14(4-2)12(16)11(13)15/h5-8H,3-4H2,1-2H3

InChI Key

RCAJQQBHCHKXNI-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N(C(=O)C1=O)CC

Canonical SMILES

CCN1C2=CC=CC=C2N(C(=O)C1=O)CC

Origin of Product

United States

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